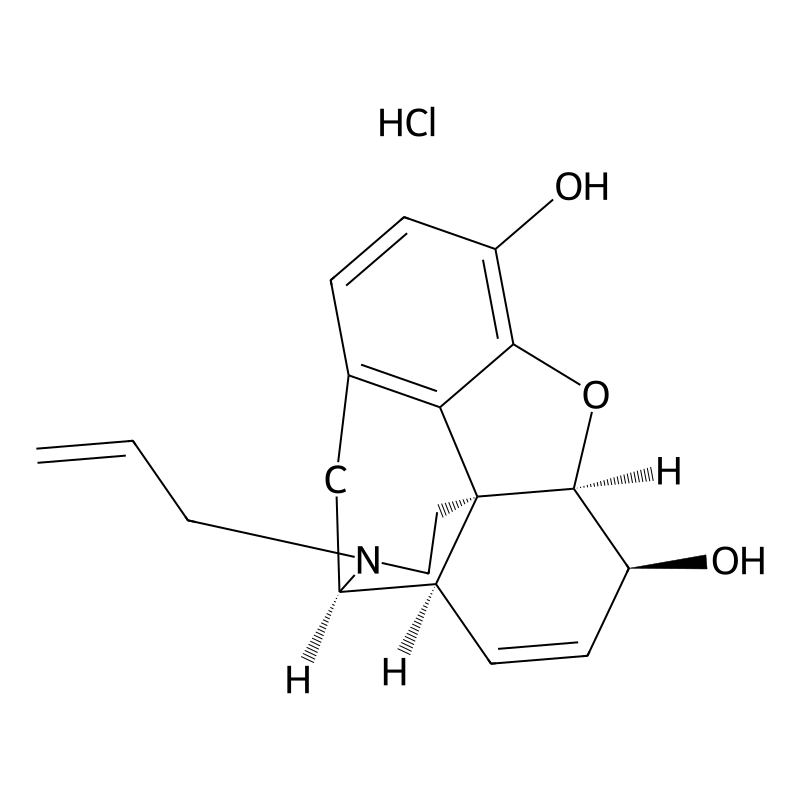

Nalorphine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Reversal of Opioid Overdose

Nalorphine hydrochloride has historically been used as a research tool to reverse the effects of opioid overdose. It binds to opioid receptors, blocking the action of opioids and reversing respiratory depression, a life-threatening symptom of overdose []. However, due to its own agonist properties, which can cause withdrawal symptoms in people dependent on opioids, nalorphine hydrochloride has been largely replaced by safer and more specific opioid antagonists like naloxone for emergency overdose reversal [, ].

Diagnostic Tool for Opioid Dependence

Nalorphine hydrochloride can be used as a diagnostic tool for opioid dependence. The "Nalline test" involves administering nalorphine and observing the withdrawal symptoms that follow. This test, however, is not widely used anymore due to the potential for inducing uncomfortable withdrawal symptoms and the availability of more reliable diagnostic methods [].

Researching Opioid Effects and Dependence

Nalorphine hydrochloride is a valuable research tool for studying the effects of opioids and the mechanisms of opioid dependence. Researchers can use it to investigate how opioids interact with the body's opioid receptors and how dependence develops. By comparing the effects of nalorphine and other opioids, scientists can gain insights into the complex neurobiology of addiction [].

Nalorphine hydrochloride, also known as N-allylnormorphine, is a synthetic compound belonging to the class of mixed opioid agonist-antagonists. It is chemically characterized as 17-(cyclobutylmethyl)-4,5α-epoxymorphinan-3,6α,14-triol hydrochloride. This compound exhibits both analgesic and opioid antagonist properties, primarily acting on the μ-opioid receptor with antagonistic effects while exerting agonistic characteristics at the κ-opioid receptor. Nalorphine was first introduced in 1954 and has historically been utilized as an antidote for opioid overdoses .

Nalorphine acts on opioid receptors in the central nervous system. It has mixed agonist-antagonist properties. At the mu (μ) opioid receptor, the primary receptor involved in pain relief and respiratory depression caused by opioids, nalorphine acts as an antagonist, competitively displacing opioid molecules and reversing their effects []. However, nalorphine also has agonist activity at the kappa (κ) opioid receptor, leading to a range of unpleasant side effects like dysphoria, anxiety, and hallucinations [, ]. These side effects are absent with the more widely used naloxone, which is a pure opioid antagonist.

The chemical structure of nalorphine hydrochloride allows it to participate in various reactions typical of morphinan derivatives. It can undergo:

- Hydrolysis: In aqueous conditions, nalorphine can hydrolyze to yield its constituent components.

- Reduction: The ketone groups in its structure may be reduced to alcohols under specific conditions.

- Alkylation: The nitrogen atom can be alkylated, leading to the formation of various analogs.

These reactions are essential for synthesizing related compounds and studying their pharmacological properties.

Nalorphine exhibits a unique profile of biological activity:

- Agonist Activity: At the κ-opioid receptor, nalorphine acts as a high-efficacy agonist, which can lead to analgesic effects.

- Antagonist Activity: At the μ-opioid receptor, it functions as an antagonist, blocking the effects of other opioids and potentially mitigating respiratory depression associated with opioid overdose.

Nalorphine hydrochloride can be synthesized through several methods:

- Starting from Morphine: The synthesis typically begins with morphine or its derivatives. Key steps involve:

- N-allylation of normorphine to introduce the allyl group.

- Epoxidation at specific positions to form the epoxide structure characteristic of nalorphine.

- Chemical Modifications: Various chemical modifications can be performed on precursor compounds to yield nalorphine and its analogs.

- Total Synthesis: Advanced synthetic routes may involve multi-step processes utilizing reagents that facilitate selective transformations while minimizing by-products.

Nalorphine interacts with various opioid receptors and has been studied for its pharmacodynamics:

- Mu-opioid Receptor: Acts as an antagonist; thus, it can counteract the effects of μ-opioid agonists like morphine.

- Kappa-opioid Receptor: Acts as an agonist; this interaction is linked to both analgesic effects and adverse psychological effects.

Studies have shown that nalorphine does not exacerbate respiratory depression caused by other opioids but may induce unpleasant side effects due to its kappa receptor activity .

Nalorphine shares structural similarities with several other compounds within the opioid class. Here are some notable comparisons:

| Compound | Type | Mu Activity | Kappa Activity | Clinical Use |

|---|---|---|---|---|

| Naloxone | Pure Antagonist | Antagonist | No | Opioid overdose reversal |

| Pentazocine | Agonist/Antagonist | Partial Agonist | Agonist | Analgesia |

| Buprenorphine | Partial Agonist | Partial Agonist | Antagonist | Pain management |

| Niconalorphine | Agonist | Antagonistic | Agonistic | Research purposes |

| Dihydronalorphine | Agonist | Full Agonist | Partial Agonist | Research purposes |

Uniqueness of Nalorphine

The synthetic preparation of nalorphine hydrochloride has evolved significantly since its initial development, with early methodologies primarily focusing on the transformation of morphine-derived precursors through nitrogen demethylation processes. The foundational approach involved the conversion of diacetylmorphine (heroin) to normorphine, followed by subsequent alkylation to yield the target compound [1] .

The classical von Braun reaction represented the earliest systematic approach for nalorphine synthesis, utilizing cyanogen bromide as the primary demethylating agent [3] [4]. This methodology proceeded through a well-characterized mechanism involving nucleophilic attack of the tertiary amine nitrogen on cyanogen bromide, forming a quaternary ammonium bromide intermediate [4]. The subsequent elimination reaction generated an N-cyano product (cyanamide) accompanied by the liberation of methyl bromide, with the cyanamide intermediate requiring hydrolysis under either acidic conditions using dilute hydrochloric acid or strongly basic conditions employing potassium hydroxide in diethylene glycol to afford the corresponding secondary amine [4].

The process commenced with diacetylmorphine undergoing demethylation with cyanogen bromide to produce the N-cyano derivative, which was subsequently hydrolyzed to yield normorphine [3]. The normorphine intermediate then underwent alkylation with allyl bromide under basic conditions to generate nalorphine [1] [3]. While this approach demonstrated reasonable yields ranging from 44% to 90% depending on reaction conditions, the inherent toxicity of cyanogen bromide posed significant safety challenges that limited its industrial applicability [4] [5].

The development of chloroformate-based demethylation methods marked a significant advancement in nalorphine synthesis methodology. Phenyl chloroformate emerged as an effective alternative to cyanogen bromide, particularly when employed in conjunction with hydrazine for the hydrolysis step [6]. This approach demonstrated superior yields of normorphine (84%) and maintained applicability to codeine derivatives (89% yield for norcodeine) [6]. The mechanism involved nucleophilic addition of the N-methyl moiety to chloroformate, followed by elimination to furnish a quaternary ammonium species and subsequent SN2 displacement providing the volatile methyl halide and the neutral carbamate intermediate [5].

Methyl chloroformate represented a further refinement of the chloroformate methodology, offering slightly reduced yields (71-74% for normorphine) but facilitating easier purification processes due to the generation of methanol as a byproduct rather than phenol [6]. The improved volatility characteristics of methanol compared to phenol simplified downstream processing and reduced environmental impact considerations [6].

Modern Alkylation Techniques Using Allyl Bromide

Contemporary nalorphine synthesis methodologies have focused extensively on optimizing the alkylation of normorphine with allyl bromide, representing the critical step in transforming the demethylated morphine precursor into the target compound. The modern approach employs carefully controlled reaction parameters to maximize yield while maintaining product purity and minimizing side product formation [7].

The optimized alkylation procedure utilizes normorphine (6.0 grams) as the starting material, reacted with allyl bromide (2.7 grams) in the presence of sodium bicarbonate (2.65 grams) as the base, employing methanol (75 cc) as the reaction solvent [7]. The reaction mixture undergoes reflux conditions with continuous stirring for approximately 5.5 hours, achieving yields of approximately 87% of theoretical [7].

The reaction mechanism proceeds through nucleophilic substitution of the secondary amine nitrogen of normorphine on the allylic carbon of allyl bromide, with sodium bicarbonate serving to neutralize the hydrogen bromide byproduct and maintain appropriate reaction pH [7]. The protic nature of methanol facilitates dissolution of the ionic components while providing appropriate solvation for the transition state [7].

Upon completion of the alkylation reaction, the mixture undergoes solvent removal under reduced pressure, followed by extraction with boiling chloroform [7]. The incorporation of activated charcoal (0.5 grams) facilitates removal of colored impurities, with subsequent filtration through diatomaceous silica ensuring clarity of the final solution [7]. The chloroform extract undergoes evaporation to dryness under vacuum conditions, with the residual material subjected to trituration with anhydrous ether until crystalline [7].

The crystallization process involves cooling the ethereal solution and maintaining at 3°C overnight to ensure complete precipitation [7]. The crystalline product undergoes filtration and washing with ice-cold ether portions, followed by drying to yield N-allylnormorphine in high purity [7]. This methodology demonstrates excellent reproducibility and scalability, making it suitable for industrial-scale production requirements [7].

Industrial-scale implementations of the alkylation process have incorporated several enhancements to improve efficiency and product quality. These modifications include the use of continuous stirred tank reactors with precise temperature control systems, implementation of automated dosing systems for reagent addition, and integration of real-time monitoring capabilities for reaction progress assessment [8].

Optimization of N-Demethylation and N-Allylation Processes

The evolution of nalorphine synthesis has been marked by significant advances in process optimization, particularly regarding the N-demethylation and subsequent N-allylation steps. Modern methodologies have addressed key limitations of historical approaches through implementation of improved reagent systems, reaction condition optimization, and enhanced purification protocols [9] [5] [6].

The development of 1-chloroethyl chloroformate (ACE-Cl) as a demethylating agent represented a major breakthrough in process efficiency and safety profile [5] [6]. This reagent system eliminates the requirement for intermediate carbamate isolation, enabling direct conversion to the hydrochloride salt of the secondary amine through a simplified methanolysis procedure [6]. The process involves treatment of the morphine substrate with ACE-Cl in ethylene dichloride, followed by solvent removal and dissolution in methanol at 50°C, resulting in formation of the HCl salt without addition of external hydrochloric acid [6].

The mechanism of ACE-Cl demethylation proceeds through initial carbamate formation, with the α-chloroethyl group serving as a leaving group during methanolysis [6]. This approach has demonstrated consistently high yields (97%) for various morphinan substrates, including O-acetyltropine and 6-acetylcodeine [6]. The elimination of harsh hydrolysis conditions and toxic reagents represents a significant improvement in process safety and environmental compatibility [6].

Reaction condition optimization studies have identified critical parameters affecting both yield and selectivity in the N-demethylation process. Temperature control emerges as particularly important, with optimal conditions typically ranging from 60-80°C depending on the specific substrate and reagent system employed [8]. Reaction time optimization has demonstrated that extended reaction periods (beyond 8 hours) may lead to increased formation of dihydro byproducts through undesired reduction of the 7,8-double bond [5].

The introduction of inert gas purging and the use of allyl alcohol as a co-solvent have proven effective in minimizing dihydro byproduct formation [4] [5]. These modifications intercept diimide generated from hydrazine during the hydrolysis step, preventing reduction of the unsaturated linkage and maintaining the integrity of the morphinan skeleton [5].

Process intensification strategies have been implemented to improve reaction efficiency and product quality. These include the use of microreactor technology for enhanced mass and heat transfer, implementation of continuous flow processing for improved reaction control, and development of integrated reaction-separation systems to minimize product degradation [8].

The optimization of N-allylation conditions has focused on achieving complete conversion while minimizing formation of diallylated products and other side reactions [7]. Careful control of stoichiometry, with slight excess of allyl bromide (1.1-1.2 equivalents), combined with appropriate base concentration, ensures high selectivity for the monoallylated product [7].

Industrial-Scale Production Challenges and Purification Protocols

The transition from laboratory-scale synthesis to industrial production of nalorphine hydrochloride presents numerous technical and regulatory challenges that require comprehensive solutions addressing safety, environmental impact, product quality, and economic viability considerations [10] [11].

Reagent toxicity management represents a primary concern in industrial nalorphine production, particularly regarding the historical use of cyanogen bromide in von Braun demethylation processes [12] [4]. The implementation of chloroformate-based alternatives has significantly reduced toxicity concerns, though proper handling protocols remain essential [5] [6]. Industrial facilities require specialized ventilation systems, emergency response protocols, and waste management procedures to ensure worker safety and environmental compliance [10].

Scale-up challenges primarily involve heat transfer limitations during exothermic reaction steps, particularly during the alkylation reaction where localized heating can lead to product degradation and side product formation [8]. Industrial reactors incorporate advanced temperature control systems with multiple temperature monitoring points and automated cooling systems to maintain uniform temperature distribution throughout the reaction mass [8].

The purification of nalorphine hydrochloride at industrial scale requires sophisticated crystallization protocols to ensure consistent product quality and polymorphic form control [13] [14]. Traditional batch crystallization methods have been supplemented with continuous crystallization technologies that provide improved control over crystal size distribution, morphology, and purity [13]. These systems employ seeded crystallization with carefully controlled supersaturation levels to achieve reproducible crystal characteristics [13].

Solvent recovery and recycling systems represent critical components of industrial nalorphine production, both from economic and environmental perspectives [15]. The implementation of distillation systems for methanol recovery from the alkylation step, combined with chloroform recycling from extraction processes, significantly reduces raw material costs and environmental impact [15]. Advanced solvent purification systems ensure that recovered solvents meet quality specifications for reuse in subsequent production campaigns [15].

Quality control protocols for industrial nalorphine production encompass comprehensive analytical testing at multiple stages of the manufacturing process [1] [10]. Identity confirmation through thin-layer chromatography employs comparison to certified reference standards, while purity assessment utilizes ultraviolet spectrophotometry at 285 nm detection wavelength [1]. High-performance liquid chromatography provides quantitative analysis capabilities with detection limits of 3.1 ng/mL for trace impurity determination [1].

Physical characterization protocols include melting point determination (260-263°C specification), optical rotation measurement for stereochemical purity assessment, and polymorphic analysis through X-ray powder diffraction [1] [16]. The final product undergoes comprehensive stability testing under various storage conditions to establish appropriate shelf-life specifications and packaging requirements [10].

Process validation requirements for nalorphine hydrochloride manufacturing follow internationally recognized guidelines encompassing three distinct stages: process design, process qualification, and continued process verification [10]. Stage 1 activities involve comprehensive characterization of the commercial manufacturing process based on development and scale-up knowledge [10]. Stage 2 encompasses evaluation of process capability for reproducible commercial manufacturing through systematic study of critical process parameters [10]. Stage 3 provides ongoing assurance through routine production monitoring that the process remains in a state of statistical control [10].

Environmental impact mitigation represents an increasingly important aspect of industrial nalorphine production, with implementation of green chemistry principles throughout the manufacturing process [15]. These initiatives include solvent minimization strategies, waste reduction protocols, and implementation of more environmentally benign reagent systems [15]. The development of flow chemistry approaches for key synthetic steps offers potential advantages in terms of reaction control, safety, and environmental impact [15].

Regulatory compliance requirements encompass comprehensive documentation of all manufacturing processes, analytical methods, and quality control procedures [10] [11]. Good Manufacturing Practice (GMP) compliance mandates detailed standard operating procedures, personnel training programs, equipment qualification protocols, and comprehensive batch record systems [10]. The implementation of Quality by Design (QbD) principles provides systematic approaches to process development and control strategy establishment [11].

The thermodynamic properties of nalorphine hydrochloride represent critical physicochemical characteristics that determine its thermal behavior and stability profile. The melting point of nalorphine hydrochloride has been consistently reported as 260-263°C [1] [2] [3], significantly higher than the melting point of the free base form, which demonstrates a melting point of 208.5°C [4] [5]. This substantial increase in melting temperature upon salt formation reflects the enhanced intermolecular interactions and crystalline stability provided by the hydrochloride salt formation.

The decomposition temperature of nalorphine hydrochloride occurs at 258-259°C [1] [2], which is notably close to the melting point, indicating that the compound undergoes thermal decomposition concurrently with melting. This characteristic presents important implications for thermal analysis and formulation considerations, as the narrow window between melting and decomposition suggests limited thermal stability at elevated temperatures.

Differential scanning calorimetry studies on structurally related compounds have demonstrated that morphinan alkaloids exhibit complex thermal behavior [6]. The thermal transition at 330 K (57°C) observed for nalorphine in nuclear magnetic resonance spectroscopy studies indicates temperature-dependent conformational changes in the molecular structure [6]. These conformational transitions are attributed to inversion processes occurring between configurational isomers with axial and equatorial nitrogen-alkyl group arrangements.

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Melting Point (Base) | 208.5°C | Literature | [4] [5] |

| Melting Point (Hydrochloride) | 260-263°C | DSC | [1] [2] [3] |

| Decomposition Temperature | 258-259°C | TGA | [1] [2] |

| Flash Point | 11°C | Standard Test | [1] [2] |

| Thermal Stability Range | Up to approximately 260°C | General Analysis | [1] [2] |

| Nuclear Magnetic Resonance Resolution Temperature | 330K (57°C) | Nuclear Magnetic Resonance Spectroscopy | [6] |

While specific enthalpy of fusion values for nalorphine hydrochloride have not been directly reported in the literature, the compound's thermal behavior follows patterns consistent with morphinan alkaloids. The relatively high melting point and concurrent decomposition suggest significant lattice energy and intermolecular hydrogen bonding within the crystalline structure.

Solubility Behavior in Aqueous and Organic Media

The solubility characteristics of nalorphine hydrochloride demonstrate complex behavior across different solvent systems, reflecting the compound's amphiphilic nature and the influence of pH on its dissolution properties. The compound exhibits variable solubility in water, with reports ranging from "very soluble" [7] to "slightly soluble" [1] [2], indicating concentration-dependent or experimental condition-dependent solubility characteristics.

In aqueous media, nalorphine hydrochloride demonstrates enhanced solubility compared to its free base form, a characteristic typical of pharmaceutical hydrochloride salts. The compound shows solubility in dilute alkaline solutions [5], suggesting pH-dependent dissolution behavior that correlates with the compound's ionization characteristics. This pH-dependent solubility behavior is attributed to the presence of ionizable functional groups within the morphinan structure.

| Solvent System | Solubility | Characteristics |

|---|---|---|

| Water | Very soluble to slightly soluble | Concentration/pH dependent |

| Ethanol | Difficulty soluble | Limited alcoholic solubility |

| Diethyl Ether | Sparingly soluble | Poor organic solubility |

| Chloroform | Soluble | Good chlorinated solvent solubility |

| Alkaline Solutions | Soluble | pH-enhanced dissolution |

| Dilute Alkali Hydroxide | Soluble | Base-catalyzed dissolution |

The solubility in organic solvents demonstrates selectivity based on polarity and hydrogen bonding capacity. Nalorphine hydrochloride shows good solubility in chloroform [5] , indicating favorable interactions with chlorinated solvents. Conversely, the compound exhibits limited solubility in ethanol [7] and is sparingly soluble in diethyl ether [5], reflecting the influence of the polar hydrochloride moiety on organic solvent interactions.

The amphiphilic nature of nalorphine hydrochloride, containing both hydrophilic (hydroxyl groups, nitrogen center) and lipophilic (aromatic rings, aliphatic chains) structural elements, contributes to its complex solubility profile. This characteristic is particularly relevant for pharmaceutical formulation considerations, where solubility optimization may require specific pH conditions or solvent systems.

Partition Coefficients (LogP) and Ionization Constants (pKa)

The partition coefficient of nalorphine hydrochloride represents a fundamental physicochemical parameter that influences its biological distribution and membrane permeability characteristics. The octanol-water partition coefficient (LogP) has been consistently reported as 1.86 [4] [5], indicating moderate lipophilicity that facilitates membrane penetration while maintaining aqueous solubility.

This LogP value positions nalorphine hydrochloride within the optimal range for pharmaceutical compounds, as it satisfies Lipinski's Rule of Five criteria for oral bioavailability [9]. The moderate lipophilicity contributes to the compound's ability to cross biological membranes, including the blood-brain barrier, which is essential for its central nervous system activity.

| Parameter | Value | Method | Reference |

|---|---|---|---|

| LogP (Octanol/Water) | 1.86 | Experimental | [4] [5] |

| pKa | 7.64 | Potentiometry | [5] [10] |

| Predicted LogP | 1.55-1.68 | Computational | [11] |

| Water Solubility (Predicted) | 1.36 mg/mL | Computational | [11] |

| pKa (Strongest Basic) | 8.81 | Computational | [11] |

The ionization constant (pKa) of nalorphine hydrochloride is reported as 7.64 [5] [10], indicating that the compound exists predominantly in its protonated form under physiological pH conditions. This pKa value reflects the basicity of the tertiary amine nitrogen within the morphinan structure, which serves as the primary ionization site.

The physiological significance of this pKa value is substantial, as it determines the compound's charge distribution and membrane permeability under biological conditions. At physiological pH (7.4), nalorphine hydrochloride exists as a mixture of protonated and neutral species, with the protonated form being predominant. This ionization state influences the compound's receptor binding affinity and pharmacokinetic properties.

Comparative analysis with related opioid compounds reveals that nalorphine's pKa value is lower than that of normorphine (9.7) [12], reflecting the electron-withdrawing effect of the allyl substituent on the nitrogen atom. This structural modification influences both the compound's receptor binding characteristics and its physicochemical properties.

Stability Under Various Environmental Conditions

The stability profile of nalorphine hydrochloride under different environmental conditions represents a critical aspect of its physicochemical characterization, particularly relevant for pharmaceutical storage and formulation considerations. The compound demonstrates good thermal stability up to approximately 260°C [1] [2], beyond which decomposition occurs concurrently with melting.

Storage temperature recommendations specify maintenance at 2-8°C [1] [2] [3], indicating sensitivity to elevated temperatures and the need for refrigerated storage conditions. This temperature requirement suggests potential degradation pathways that are accelerated at ambient temperatures, necessitating controlled storage environments to maintain compound integrity.

| Condition | Stability Behavior | Recommendations |

|---|---|---|

| Temperature | Stable up to approximately 260°C | Store at 2-8°C |

| Light Exposure | Requires protection | Light-resistant containers |

| Humidity | Moisture sensitive | Airtight containers |

| Oxidation | Susceptible to air exposure | Inert atmosphere storage |

| pH Conditions | Stable in neutral conditions | Avoid extreme pH |

The compound requires storage in tight, light-resistant containers , indicating photosensitivity that could lead to degradation upon exposure to light. This characteristic is common among morphinan alkaloids and reflects the presence of conjugated aromatic systems that may undergo photochemical reactions.

Moisture sensitivity is evidenced by the requirement for airtight container storage , suggesting that nalorphine hydrochloride may undergo hydrolysis or other moisture-catalyzed degradation reactions. The hygroscopic nature of many pharmaceutical hydrochloride salts contributes to this moisture sensitivity.

The compound's stability profile under various pH conditions has not been extensively documented in the literature. However, based on structural considerations and the behavior of related morphinan compounds, nalorphine hydrochloride likely demonstrates optimal stability under neutral to slightly acidic conditions, with potential degradation under strongly alkaline conditions.

Oxidative stability represents another important consideration, as morphinan alkaloids containing phenolic hydroxyl groups are susceptible to oxidation reactions. The presence of multiple hydroxyl groups in the nalorphine structure suggests potential vulnerability to oxidative degradation, necessitating storage under inert atmospheric conditions when long-term stability is required.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Opioid

OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

2: COSTA PJ, BONNYCASTLE DD. The effect of levallorphan tartrate, nalorphine HCl and WIN 7681 (1-allyl-4-phenyl-4-carbethoxypiperidine) on respiratory depression and analgesia induced by some active analgetics. J Pharmacol Exp Ther. 1955 Mar;113(3):310-8. PubMed PMID: 14368499.

3: Management of narcotic-drug dependence by high-dosage methadone HCl technique; Dole-Nyswander program. JAMA. 1967 Sep 18;201(12):956-7. PubMed PMID: 6072635.

4: Yashpal K, Henry JL. Neural mediation of the cardiovascular responses to intrathecal administration of substance P in the rat: slowing of the cardioacceleration by an adrenal opioid factor. Neuropeptides. 1993 Dec;25(6):331-42. PubMed PMID: 7510372.

5: Yaksh TL, Harty GJ. Pharmacology of the allodynia in rats evoked by high dose intrathecal morphine. J Pharmacol Exp Ther. 1988 Feb;244(2):501-7. PubMed PMID: 3346833.

6: Grynne BH, Maurset AR, Holmen AT, Enger M. The effect of two different buffers on the high affinity 3H-ethylketocyclazocine and 3H-SKF10047 binding to guinea pig brain membranes. Acta Pharmacol Toxicol (Copenh). 1984 Mar;54(3):195-200. PubMed PMID: 6144235.

7: Pellegrini M, Casá A, Marchei E, Pacifici R, Mayné R, Barbero V, Garcia-Algar O, Pichini S. Development and validation of a gas chromatography-mass spectrometry assay for opiates and cocaine in human teeth. J Pharm Biomed Anal. 2006 Feb 24;40(3):662-8. Epub 2005 Aug 1. PubMed PMID: 16076541.

8: Gottardo R, Bortolotti F, De Paoli G, Pascali JP, Miksík I, Tagliaro F. Hair analysis for illicit drugs by using capillary zone electrophoresis-electrospray ionization-ion trap mass spectrometry. J Chromatogr A. 2007 Aug 3;1159(1-2):185-9. Epub 2007 Jan 10. PubMed PMID: 17240388.